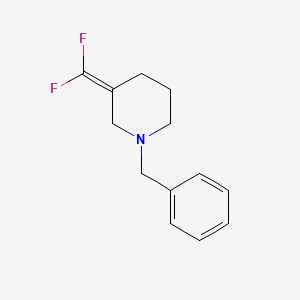

1-Benzyl-3-(difluoromethylene)piperidine

Description

BenchChem offers high-quality 1-Benzyl-3-(difluoromethylene)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Benzyl-3-(difluoromethylene)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-benzyl-3-(difluoromethylidene)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15F2N/c14-13(15)12-7-4-8-16(10-12)9-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEMFTWBHURUPAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=C(F)F)CN(C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 1-Benzyl-3-(difluoromethylene)piperidine: A Technical Guide for Medicinal Chemists

Abstract

The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties, a strategy widely employed in modern drug discovery. The difluoromethylene group (CF2), in particular, serves as a valuable bioisostere for a ketone or ether linkage, enhancing metabolic stability and modulating electronic characteristics. This in-depth technical guide provides a comprehensive overview of the synthetic pathways to 1-Benzyl-3-(difluoromethylene)piperidine, a key building block for novel therapeutics. We will delve into the strategic synthesis of the precursor N-benzyl-3-piperidone and critically evaluate the two primary olefination methodologies for the introduction of the difluoromethylene moiety: the Wittig reaction and the Julia-Kocienski olefination. This guide is intended for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the underlying mechanistic rationale to empower effective synthesis and troubleshooting.

Introduction: The Significance of Fluorinated Piperidines in Drug Discovery

The piperidine scaffold is a ubiquitous structural motif found in numerous natural products and pharmaceuticals.[1][2][3] Its conformational flexibility and ability to present substituents in a defined three-dimensional space make it a privileged scaffold in medicinal chemistry. The incorporation of fluorine, the most electronegative element, into the piperidine ring can lead to significant improvements in a drug candidate's profile, including:

-

Enhanced Metabolic Stability: The strong carbon-fluorine bond is resistant to enzymatic cleavage, often blocking sites of metabolic oxidation.

-

Increased Lipophilicity: Fluorine substitution can increase the molecule's ability to cross cellular membranes.

-

Modulation of pKa: The electron-withdrawing nature of fluorine can lower the basicity of the piperidine nitrogen, influencing its pharmacokinetic and pharmacodynamic properties.[4]

-

Conformational Control: Strategic placement of fluorine can influence the conformational preference of the piperidine ring.

1-Benzyl-3-(difluoromethylene)piperidine serves as a versatile intermediate, with the benzyl group providing a readily cleavable protecting group for the nitrogen, allowing for further functionalization. The exocyclic difluoromethylene group is a key pharmacophore that can mimic a carbonyl group in interactions with biological targets while being metabolically more robust.

Retrosynthetic Analysis and Strategic Overview

The synthesis of 1-Benzyl-3-(difluoromethylene)piperidine logically begins with the disconnection of the difluoromethylene group, revealing the precursor ketone, 1-Benzyl-3-piperidone. This ketone can be prepared via several established routes. The subsequent introduction of the =CF2 group is the pivotal step, for which olefination reactions are the most effective.

Our synthetic strategy is therefore twofold:

-

Synthesis of the Precursor: Preparation of 1-Benzyl-3-piperidone hydrochloride from readily available starting materials.

-

Difluoromethylenation: Conversion of the ketone to the target difluoroalkene using either the Wittig reaction or the Julia-Kocienski olefination.

Caption: Retrosynthetic analysis of 1-Benzyl-3-(difluoromethylene)piperidine.

Synthesis of the Precursor: 1-Benzyl-3-piperidone Hydrochloride

A reliable and scalable synthesis of 1-Benzyl-3-piperidone is crucial. One common and effective method involves a Dieckmann condensation of a suitably substituted amino diester.[5][6]

Reaction Scheme

The synthesis begins with the alkylation of N-benzylglycine ethyl ester with ethyl 4-halobutyrate, followed by an intramolecular Dieckmann condensation to form the β-keto ester, which is then hydrolyzed and decarboxylated to yield the desired ketone.

Caption: Synthetic pathway to 1-Benzyl-3-piperidone.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl N-benzyl-N-(4-ethoxycarbonylbutyl)glycinate (Intermediate III)

-

To a solution of N-benzylglycine ethyl ester (1 equivalent) in a suitable organic solvent such as anhydrous DMF, add anhydrous potassium carbonate (2-3 equivalents).

-

To this suspension, add ethyl 4-halobutyrate (e.g., ethyl 4-bromobutyrate, 1.1 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to 80-100 °C and stir overnight.

-

Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

-

After completion, cool the reaction to room temperature, pour into water, and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude diester, which can be used in the next step without further purification.

Step 2: Synthesis of 1-Benzyl-3-piperidone (as hydrochloride salt)

-

Prepare a solution of sodium ethoxide in ethanol by carefully adding sodium metal (1.2 equivalents) to anhydrous ethanol under an inert atmosphere.

-

To the sodium ethoxide solution, add the crude diester from the previous step (1 equivalent) dissolved in anhydrous toluene, dropwise at a temperature that maintains a gentle reflux.

-

After the addition is complete, continue to heat the mixture at reflux for several hours until the cyclization is complete (monitored by TLC).

-

Cool the reaction mixture and quench by pouring it into a mixture of ice and concentrated hydrochloric acid.

-

Heat the acidic mixture to reflux for 4-6 hours to effect hydrolysis and decarboxylation.[5]

-

Cool the solution to room temperature and concentrate under reduced pressure to remove the solvents.

-

Add ethyl acetate to the residue to induce crystallization of 1-Benzyl-3-piperidone hydrochloride.[5]

-

Filter the solid, wash with cold ethyl acetate, and dry under vacuum to obtain the product as a white or off-white solid.

| Compound | Molecular Weight | Expected Yield | Purity (HPLC) |

| 1-Benzyl-3-piperidone HCl | 225.71 g/mol | 65-75% over 2 steps | >98% |

Difluoromethylenation Strategies

With the precursor ketone in hand, we now turn our attention to the critical difluoromethylenation step. The two most prominent and reliable methods are the Wittig reaction and the Julia-Kocienski olefination.

The Wittig-type Reaction for Difluoromethylenation

The Wittig reaction involves the reaction of a phosphorus ylide with a ketone to form an alkene.[7][8][9] For difluoromethylenation, a difluoromethylene phosphorus ylide is required. This can be generated in situ from a suitable precursor.

4.1.1. Mechanistic Rationale

The generation of the difluoromethylene ylide is the first step, often from triphenylphosphine and a difluoromethyl source like sodium chlorodifluoroacetate. The ylide then attacks the electrophilic carbonyl carbon of 1-Benzyl-3-piperidone. This leads to the formation of a betaine intermediate, which subsequently collapses to an oxaphosphetane. The oxaphosphetane then fragments to yield the desired difluoroalkene and triphenylphosphine oxide.[10]

Caption: Simplified mechanism of the Wittig difluoromethylenation.

4.1.2. Detailed Experimental Protocol (Illustrative)

-

In a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), add triphenylphosphine (2.2 equivalents) and anhydrous solvent (e.g., THF or DME).

-

Cool the solution to -78 °C.

-

Add a solution of sodium chlorodifluoroacetate (2.0 equivalents) in the same anhydrous solvent dropwise.

-

Allow the mixture to warm slowly to room temperature and stir for 2-4 hours to generate the ylide.

-

Cool the reaction mixture back to -78 °C and add a solution of 1-Benzyl-3-piperidone (1 equivalent) in the anhydrous solvent dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 1-Benzyl-3-(difluoromethylene)piperidine.

The Julia-Kocienski Olefination

The Julia-Kocienski olefination is a powerful alternative for the synthesis of alkenes, including fluorinated alkenes.[11][12][13] This reaction typically involves the reaction of a heteroaryl sulfone with a carbonyl compound in the presence of a base.

4.2.1. Mechanistic Rationale

The reaction begins with the deprotonation of a difluoromethyl heteroaryl sulfone (e.g., difluoromethyl phenyltetrazolyl sulfone) with a strong base to form a stabilized carbanion. This carbanion then adds to the carbonyl group of 1-Benzyl-3-piperidone to form a β-alkoxy sulfone intermediate. This intermediate undergoes a Smiles rearrangement, followed by elimination of sulfur dioxide and the heteroaryl leaving group to furnish the difluoroalkene.[14]

Caption: Simplified mechanism of the Julia-Kocienski difluoromethylenation.

4.2.2. Detailed Experimental Protocol (Illustrative)

-

In a flame-dried, three-necked flask under an inert atmosphere, dissolve difluoromethyl phenyltetrazolyl sulfone (1.5 equivalents) in anhydrous THF.

-

Cool the solution to -78 °C.

-

Add a strong base, such as lithium hexamethyldisilazide (LHMDS, 1.4 equivalents, 1.0 M solution in THF), dropwise. Stir the resulting solution at -78 °C for 30-60 minutes.

-

Add a solution of 1-Benzyl-3-piperidone (1 equivalent) in anhydrous THF dropwise.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the target compound.

Comparative Analysis and Experimental Considerations

| Method | Advantages | Disadvantages | Key Considerations |

| Wittig Reaction | Well-established; commercially available reagents. | Stoichiometric amount of triphenylphosphine oxide byproduct can complicate purification. Reaction conditions can be harsh. | Anhydrous conditions are critical. Ylide generation step requires careful temperature control. |

| Julia-Kocienski Olefination | Milder reaction conditions are often possible. Byproducts are generally water-soluble and easier to remove. Good for sterically hindered ketones. | The required difluoromethyl heteroaryl sulfones may need to be synthesized.[13] | Choice of base and solvent is crucial. The stability of the sulfone reagent should be considered. |

Characterization Data (Predicted)

| Compound | 1H NMR (CDCl3, 400 MHz) | 19F NMR (CDCl3, 376 MHz) | 13C NMR (CDCl3, 101 MHz) | MS (ESI) |

| 1-Benzyl-3-(difluoromethylene)piperidine | δ 7.25-7.40 (m, 5H), 3.55 (s, 2H), 2.70-2.85 (m, 2H), 2.40-2.60 (m, 4H), 1.70-1.85 (m, 2H) | δ -85 to -95 (m) | δ 155 (t, J=290 Hz), 138, 129, 128, 127, 110 (t, J=20 Hz), 63, 58, 54, 30, 25 | m/z 224.1 [M+H]+ |

Note: Predicted data based on analogous structures. Actual values may vary.

Conclusion

The synthesis of 1-Benzyl-3-(difluoromethylene)piperidine is an achievable goal for medicinal chemists, with well-precedented methodologies for both the preparation of the piperidone precursor and the crucial difluoromethylenation step. Both the Wittig reaction and the Julia-Kocienski olefination present viable pathways, with the choice often depending on substrate tolerance, scale, and the availability of reagents. This guide provides the foundational knowledge and practical protocols to enable the successful synthesis of this valuable fluorinated building block, paving the way for the discovery of novel therapeutics with enhanced properties.

References

-

Burton, D. J. A new, convenient, and mild deoxygenative difluoromethylenation methodology for aldehydes and ketones. Org. Lett.2005 , 7 (4), 721–724. [Link]

-

Luo, Q., Wang, X., & Hu, J. Synthesis of fluoroalkenes via Julia and Julia-Kocienski olefination reactions. Tetrahedron2022 , 113, 132694. [Link]

-

Prakash, G. K. S., & Hu, J. Direct Nucleophilic Difluoromethylation of Carbonyl Compounds. J. Am. Chem. Soc.2004 , 126 (25), 7958–7959. [Link]

-

Hu, J., et al. Synthesis of fluoroalkenes via Julia and Julia-Kocienski olefination reactions. Tetrahedron2022 , 113, 132694. [Link]

-

Prakash, G. K. S., & Yudin, A. K. Synthesis of Fluoroolefins via Julia-Kocienski Olefination. Chem. Rev.1997 , 97 (3), 757–786. [Link]

-

Wikipedia. Wittig reaction. [Link]

-

Wikipedia. Julia olefination. [Link]

-

Organic Chemistry Portal. Wittig Reaction. [Link]

-

Legeay, J.-C., et al. Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives. Molecules2017 , 22 (11), 1839. [Link]

-

Ashenhurst, J. The Wittig Reaction. Master Organic Chemistry. [Link]

-

Organic Syntheses. 1-BENZYLPIPERAZINE. Org. Synth.1963 , 43, 8. [Link]

-

Radi, M., et al. Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible. Eur. J. Med. Chem.2023 , 261, 115814. [Link]

- Google Patents. Preparation method for 1-benzyl-3-piperidone hydrochloride. CN105622444A.

-

YouTube. Preparation of Piperidines, Part 1: Substituted at Position 2. [Link]

-

O'Hagan, D., et al. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio. RSC Med. Chem.2022 , 13, 1614-1620. [Link]

-

PrepChem. Synthesis of 1-Benzyl-2-piperidinemethanol. [Link]

-

Nevado, C., et al. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules2021 , 26 (22), 6937. [Link]

-

ResearchGate. Synthetic route for the synthesis of trifluoromethyl containing piperidines. [Link]

-

Gonzalez-Durruthy, M., et al. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules2022 , 27 (15), 4785. [Link]

-

Riss, P. J., et al. Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. Molecules2021 , 26 (11), 3329. [Link]

-

Ágai, B., et al. A facile synthesis of 3-(substituted benzyl)piperidines. Tetrahedron Lett.2003 , 44 (40), 7435-7437. [Link]

- Google Patents. Process for the synthesis of N-benzyl-3-(4-fluorophenyl)-1-4-oxazin-2-one. US6177564B1.

-

YSK. N-Benzyl-3-piperidone hydrochloride. [Link]

- Google Patents. The preparation method of 1- benzyl -3- piperidone hydrochlorides. CN105622444B.

Sources

- 1. mdpi.com [mdpi.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. CN105622444A - Preparation method for 1-benzyl-3-piperidone hydrochloride - Google Patents [patents.google.com]

- 6. CN105622444B - The preparation method of 1- benzyl -3- piperidone hydrochlorides - Google Patents [patents.google.com]

- 7. Wittig reaction - Wikipedia [en.wikipedia.org]

- 8. Wittig Reaction [organic-chemistry.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. New methodology for the deoxygenative difluoromethylenation of aldehydes and ketones; unexpected formation of tetrafluorocyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis of fluoroalkenes via Julia and Julia-Kocienski olefination reactions [agris.fao.org]

- 12. sioc.cas.cn [sioc.cas.cn]

- 13. Synthesis of Fluoroolefins via Julia-Kocienski Olefination - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Julia olefination - Wikipedia [en.wikipedia.org]

1-Benzyl-3-(difluoromethylene)piperidine chemical properties

An In-Depth Technical Guide to the Chemical Properties of 1-Benzyl-3-(difluoromethylene)piperidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzyl-3-(difluoromethylene)piperidine is a fluorinated heterocyclic compound with significant potential in medicinal chemistry and drug discovery. The introduction of the difluoromethylene (=CF₂) group into the piperidine scaffold, a privileged structure in pharmaceuticals, can profoundly modulate a molecule's physicochemical and biological properties. This guide provides a comprehensive overview of the chemical properties of 1-benzyl-3-(difluoromethylene)piperidine, including its synthesis, spectroscopic characterization, reactivity, and potential applications. By synthesizing information from analogous structures and established chemical principles, this document serves as a vital resource for researchers looking to leverage the unique attributes of this compound in their work.

Introduction: The Significance of Fluorinated Piperidines

The piperidine ring is a ubiquitous scaffold in a vast array of pharmaceuticals and natural products, owing to its ability to confer favorable pharmacokinetic properties.[1] The strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry, often leading to improved metabolic stability, enhanced binding affinity, and modulated basicity.[2][3] The difluoromethylene group, in particular, is of great interest as a bioisosteric replacement for other functional groups like carbonyls or hydroxyls, offering a unique combination of steric and electronic properties.[4][5][6] 1-Benzyl-3-(difluoromethylene)piperidine combines the established piperidine framework with the influential difluoromethylene moiety, making it a valuable building block for the development of novel therapeutics.[7][8]

Synthesis and Mechanistic Insights

The synthesis of 1-benzyl-3-(difluoromethylene)piperidine is not extensively documented in the literature. However, a plausible and efficient synthetic route can be devised based on established methodologies for olefination reactions on piperidone precursors. The most common starting material for this synthesis is 1-benzyl-3-piperidone.[9][10]

Proposed Synthetic Pathway: Wittig-type Olefination

A highly effective method for the introduction of a difluoromethylene group is through a Wittig-type reaction using a suitable phosphonium ylide or a related reagent.[11][12][13][14][15] A common reagent for this transformation is (bromodifluoromethyl)triphenylphosphonium bromide, which can be converted to the corresponding ylide in situ.

Experimental Protocol:

-

Preparation of the Wittig Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), (bromodifluoromethyl)triphenylphosphonium bromide is suspended in an anhydrous aprotic solvent such as tetrahydrofuran (THF).

-

Ylide Formation: The suspension is cooled to a low temperature (e.g., -78 °C), and a strong base such as n-butyllithium (n-BuLi) is added dropwise. The reaction mixture is stirred for a period to allow for the formation of the triphenyl(difluoromethylene)phosphorane ylide.

-

Reaction with Piperidone: A solution of 1-benzyl-3-piperidone in anhydrous THF is then added slowly to the ylide solution at -78 °C.

-

Reaction Progression and Quenching: The reaction is allowed to warm to room temperature and stirred until completion, which can be monitored by thin-layer chromatography (TLC). The reaction is then quenched by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction and Purification: The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield 1-benzyl-3-(difluoromethylene)piperidine.

Alternative Synthetic Strategy: Julia-Kocienski Olefination

The Julia-Kocienski olefination is another powerful tool for the formation of carbon-carbon double bonds and can be adapted for difluoromethylenation.[16][17][18][19][20] This method involves the reaction of a carbonyl compound with a heteroaryl sulfone.

Conceptual Workflow for Julia-Kocienski Olefination:

Caption: Bioisosteric relationship between piperidone and difluoromethylenepiperidine.

Therapeutic Potential

3-Substituted piperidines are core structures in many biologically active compounds, including those targeting the central nervous system (CNS). [21][22]By incorporating the difluoromethylene group, novel analogues of existing drugs or new chemical entities with improved pharmacological profiles can be developed.

Conclusion

1-Benzyl-3-(difluoromethylene)piperidine represents a promising, yet underexplored, chemical entity. Its synthesis is achievable through established olefination methodologies, and its chemical properties are a fascinating interplay of the piperidine scaffold and the difluoromethylene group. This guide provides a foundational understanding of this molecule, offering valuable insights for researchers aiming to harness its potential in the design and synthesis of next-generation pharmaceuticals.

References

-

13C-NMR CHEMICAL SHIFTS OF DIFLUOROMETHYLENE GROUPS . Oxford Academic. Available at: [Link]

-

Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation . Macmillan Group - Princeton University. (2024-02-16). Available at: [Link]

-

Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design . ResearchGate. Available at: [Link]

-

Synthesis of fluoroalkenes via Julia and Julia-Kocienski olefination reactions . FAO AGRIS. Available at: [Link]

-

2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors . PubMed Central. Available at: [Link]

-

Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors . PubMed Central. Available at: [Link]

- CN102351783B - The synthetic method of 1-benzyl-3-piperidone hydrochloride. Google Patents.

-

Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery . PubMed. Available at: [Link]

-

Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling . American Chemical Society. Available at: [Link]

- CN105622444A - Preparation method for 1-benzyl-3-piperidone hydrochloride. Google Patents.

-

Synthesis of fluoroalkenes via Julia and Julia-Kocienski olefination reactions . ScienceDirect. Available at: [Link]

-

Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery . Taylor & Francis Online. Available at: [Link]

-

Synthesis of Fluoroolefins via Julia-Kocienski Olefination . PubMed Central. Available at: [Link]

-

Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine . ACS Publications. (2023-06-22). Available at: [Link]

-

1-Benzylpiperidine | C12H17N | CID 76190 . PubChem. Available at: [Link]

-

Examples of biologically active 3-substituted piperidines . ResearchGate. Available at: [Link]

-

Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation Electronic Supporting Information . The Royal Society of Chemistry. Available at: [Link]

-

Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine . ACS Publications. (2023-06-22). Available at: [Link]

-

Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates . RSC Publishing. (2022-10-11). Available at: [Link]

-

Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information . The Royal Society of Chemistry. Available at: [Link]

-

IR-spectroscopic examination of polytetrafluoroethylene and its modified forms . ResearchGate. Available at: [Link]

-

Julia olefination . Wikipedia. Available at: [Link]

-

End groups in fluoropolymers . ScienceDirect. Available at: [Link]

-

Calculated and experimental 13 C NMR chemical shifts . ResearchGate. Available at: [Link]

-

1 H-NMR Spectra of N-benzyl-N-methyl-piperidinium chloride in D 2 O at RT . ResearchGate. Available at: [Link]

-

Mass spectrometry of some fluorinated pyridinium N-imines . Unipd. Available at: [Link]

-

Mass spectrometry of some fluorinated pyridinium N-imines . ResearchGate. Available at: [Link]

-

4-Benzylpiperidine | C12H17N | CID 31738 . PubChem. Available at: [Link]

-

12.8: Infrared Spectra of Some Common Functional Groups . Chemistry LibreTexts. (2025-01-01). Available at: [Link]

-

INFRARED SPECTROSCOPY (IR) . University of Colorado Boulder. Available at: [Link]

-

1-Benzyl-3-Piperidinol Exporters Suppliers & Manufacturers . SGT Life Sciences. Available at: [Link]

-

Evaluating aliphatic CF, CF2, and CF3 groups as vibrational Stark effect reporters . The Journal of Chemical Physics. (2024-05-30). Available at: [Link]

-

Wittig Reaction - Examples and Mechanism . Master Organic Chemistry. (2018-02-06). Available at: [Link]

-

The synthesis of fluorinated piperidine derivatives: compounds 8 and 11 . ResearchGate. Available at: [Link]

-

Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery . PubMed. (2024-04-05). Available at: [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications . PubMed Central. Available at: [Link]

-

Wittig Reaction . Organic Chemistry Portal. Available at: [Link]

-

Wittig reaction . Wikipedia. Available at: [Link]

-

Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors . PubMed. (2018-08-15). Available at: [Link]

-

29. WITTIG REACTION . PHARMD GURU. Available at: [Link]

-

Wittig Reaction Mechanism & Examples – . Total Synthesis. Available at: [Link]

-

chemical shift of functional groups in 13C NMR spectroscopy . YouTube. (2022-10-07). Available at: [Link]

-

Structure of trifluoromethyl piperidine derivative . ResearchGate. Available at: [Link]

-

Interpreting C-13 NMR Spectra . Chemistry LibreTexts. (2023-01-29). Available at: [Link]

-

Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery . Semantic Scholar. Available at: [Link]

-

Piperidine . NIST WebBook. Available at: [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. semanticscholar.org [semanticscholar.org]

- 4. macmillan.princeton.edu [macmillan.princeton.edu]

- 5. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. CN102351783B - The synthetic method of 1-benzyl-3-piperidone hydrochloride - Google Patents [patents.google.com]

- 10. CN105622444A - Preparation method for 1-benzyl-3-piperidone hydrochloride - Google Patents [patents.google.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Wittig Reaction [organic-chemistry.org]

- 13. Wittig reaction - Wikipedia [en.wikipedia.org]

- 14. pharmdguru.com [pharmdguru.com]

- 15. total-synthesis.com [total-synthesis.com]

- 16. Synthesis of fluoroalkenes via Julia and Julia-Kocienski olefination reactions [agris.fao.org]

- 17. sioc.cas.cn [sioc.cas.cn]

- 18. Synthesis of Fluoroolefins via Julia-Kocienski Olefination - PMC [pmc.ncbi.nlm.nih.gov]

- 19. alfa-chemistry.com [alfa-chemistry.com]

- 20. Julia olefination - Wikipedia [en.wikipedia.org]

- 21. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 1-Benzyl-3-(difluoromethylene)piperidine (CAS 1356342-63-6): Synthesis, Characterization, and Potential Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Benzyl-3-(difluoromethylene)piperidine (CAS 1356342-63-6), a fluorinated heterocyclic compound with significant potential in medicinal chemistry. Due to a lack of specific published experimental data for this exact molecule, this document leverages established synthetic methodologies, analytical principles, and biological data from closely related analogues to present a scientifically grounded projection of its properties and potential applications. The guide covers a plausible synthetic route, detailed protocols for structural characterization by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), and explores its potential as a therapeutic agent, particularly in the areas of neurodegenerative diseases and oncology. This document is intended to serve as a valuable resource for researchers interested in the synthesis and evaluation of novel fluorinated piperidine derivatives.

Introduction: The Significance of Fluorinated Piperidines in Drug Discovery

The piperidine scaffold is a ubiquitous structural motif in a vast number of pharmaceuticals and biologically active compounds. Its conformational flexibility and basic nitrogen atom allow for favorable interactions with a multitude of biological targets. The introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. The difluoromethylene group (CF2), in particular, is often employed as a bioisostere for an ether oxygen or a carbonyl group, and can act as a lipophilic hydrogen bond donor.[1]

1-Benzyl-3-(difluoromethylene)piperidine combines the privileged N-benzylpiperidine fragment, known for its presence in numerous centrally active agents, with the unique properties of the difluoromethylene group. This combination suggests a high potential for this molecule in the development of novel therapeutics. This guide will provide a detailed exploration of the synthesis, characterization, and potential biological evaluation of this promising compound.

Synthesis of 1-Benzyl-3-(difluoromethylene)piperidine

While a specific, published synthesis for 1-Benzyl-3-(difluoromethylene)piperidine has not been identified, a plausible and efficient synthetic route can be designed based on well-established organic chemistry reactions. The proposed synthesis commences with the commercially available 1-benzyl-3-piperidone and introduces the difluoromethylene group via an olefination reaction.

Proposed Synthetic Pathway

The most direct approach to introduce the exocyclic difluoromethylene group is through a Wittig-type reaction on 1-benzyl-3-piperidone. The Horner-Wadsworth-Emmons (HWE) reaction is particularly well-suited for this transformation, often providing good yields and stereoselectivity.[2][3][4][5][6]

Caption: Proposed synthesis of 1-Benzyl-3-(difluoromethylene)piperidine.

Detailed Experimental Protocol (Hypothetical)

Materials:

-

1-Benzyl-3-piperidone

-

Diethyl (difluoromethyl)phosphonate

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

Procedure:

-

Preparation of the Phosphonate Ylide: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add a suspension of sodium hydride (1.2 equivalents) in anhydrous THF. Cool the suspension to 0 °C in an ice bath. Slowly add a solution of diethyl (difluoromethyl)phosphonate (1.1 equivalents) in anhydrous THF dropwise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

-

Olefination Reaction: Cool the ylide solution back to 0 °C. Add a solution of 1-benzyl-3-piperidone (1.0 equivalent) in anhydrous THF dropwise. Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Work-up and Purification: Carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0 °C. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and filter. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-Benzyl-3-(difluoromethylene)piperidine.

Structural Characterization

Comprehensive spectroscopic analysis is crucial to confirm the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for the structural elucidation of organic molecules.[7] For 1-Benzyl-3-(difluoromethylene)piperidine, ¹H, ¹³C, and ¹⁹F NMR spectra would provide definitive structural information.

Expected NMR Data:

| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity and Coupling Constants | Assignment |

| ¹H | 7.2-7.4 | Multiplet | Aromatic protons of the benzyl group |

| ¹H | ~3.5 | Singlet | -CH₂- protons of the benzyl group |

| ¹H | 2.3-2.8 | Multiplets | Piperidine ring protons |

| ¹³C | 127-130 | Aromatic carbons of the benzyl group | |

| ¹³C | ~150 | Triplet (due to C-F coupling) | CF₂ carbon |

| ¹³C | ~110 | Triplet (due to C-F coupling) | C=CF₂ carbon |

| ¹³C | ~63 | -CH₂- carbon of the benzyl group | |

| ¹³C | 45-55 | Piperidine ring carbons | |

| ¹⁹F | -90 to -110 | CF₂ fluorine atoms |

Note: The exact chemical shifts and coupling constants would need to be determined experimentally. The provided data is an estimation based on similar structures.[8][9]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.[10][11][12] For 1-Benzyl-3-(difluoromethylene)piperidine, high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

Expected Mass Spectrometry Data:

-

Molecular Formula: C₁₃H₁₅F₂N

-

Molecular Weight: 223.26 g/mol

-

Expected [M+H]⁺ ion (ESI): m/z 224.1245

-

Key Fragmentation Patterns (EI or CID):

-

Loss of a benzyl radical (C₇H₇•) leading to a fragment at m/z 132.

-

Formation of the tropylium cation (C₇H₇⁺) at m/z 91.

-

Cleavage of the piperidine ring.

-

Caption: Predicted mass spectrometry fragmentation of the target compound.

Potential Therapeutic Applications and Biological Evaluation

The N-benzylpiperidine scaffold is a key feature in many drugs targeting the central nervous system (CNS). Furthermore, fluorinated piperidines have shown promise in various therapeutic areas. Based on the structural features of 1-Benzyl-3-(difluoromethylene)piperidine, two potential areas of application are particularly noteworthy: Alzheimer's disease and oncology.

Acetylcholinesterase (AChE) Inhibition for Alzheimer's Disease

Several N-benzylpiperidine derivatives have been identified as potent acetylcholinesterase (AChE) inhibitors, a key therapeutic strategy for managing the symptoms of Alzheimer's disease.[13][14][15][16][17] The N-benzyl group can engage in π-π stacking interactions within the active site of AChE.

Proposed Biological Evaluation Protocol: AChE Inhibition Assay (Ellman's Method)

-

Principle: The assay measures the activity of AChE by monitoring the formation of thio-nitrobenzoate, a colored product resulting from the reaction of dithiobis(nitrobenzoic acid) (DTNB) with thiocholine, which is produced from the hydrolysis of acetylthiocholine by AChE.

-

Procedure:

-

Prepare solutions of the test compound at various concentrations.

-

In a 96-well plate, add AChE enzyme, DTNB solution, and the test compound.

-

Initiate the reaction by adding the substrate, acetylthiocholine.

-

Measure the absorbance at 412 nm over time using a microplate reader.

-

Calculate the percentage of inhibition and determine the IC₅₀ value.

-

HDM2-p53 Interaction Inhibition in Cancer Therapy

The inhibition of the HDM2-p53 protein-protein interaction is a promising strategy for cancer therapy, as it can lead to the reactivation of the p53 tumor suppressor. Substituted piperidines have been identified as potent HDM2-p53 inhibitors.[18][19][20][21][22]

Proposed Biological Evaluation Protocol: HDM2-p53 Inhibition Assay (HTRF)

-

Principle: A Homogeneous Time-Resolved Fluorescence (HTRF) assay can be used to measure the disruption of the HDM2-p53 interaction. The assay utilizes fluorescently labeled HDM2 and a p53-derived peptide.

-

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a microplate, incubate GST-tagged HDM2 protein, biotinylated p53 peptide, and the test compound.

-

Add europium cryptate-labeled anti-GST antibody and streptavidin-XL665.

-

After incubation, measure the HTRF signal at 665 nm and 620 nm.

-

A decrease in the HTRF signal indicates inhibition of the HDM2-p53 interaction. Calculate the IC₅₀ value.

-

Caption: Potential therapeutic applications of the target compound.

Conclusion

References

-

Ismaili, L., et al. (2000). N-Benzylpiperidine derivatives of 1,2,4-thiadiazolidinone as new acetylcholinesterase inhibitors. European Journal of Medicinal Chemistry, 35(10), 913-22. [Link]

-

Gonzalez, A. Z., et al. (2016). Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors. ACS Medicinal Chemistry Letters, 7(4), 424-9. [Link]

-

Ma, Y., et al. (2014). Core modification of substituted piperidines as novel inhibitors of HDM2-p53 protein-protein interaction. Bioorganic & Medicinal Chemistry Letters, 24(10), 2266-70. [Link]

-

Harvey, D. J. (1988). Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters. Biomedical & Environmental Mass Spectrometry, 16(1-12), 443-6. [Link]

-

Shrivastava, S. K., et al. (2019). Novel Molecular Hybrids of N-Benzylpiperidine and 1,3,4-Oxadiazole as Multitargeted Therapeutics to Treat Alzheimer's Disease. ACS Chemical Neuroscience, 10(10), 4349-4365. [Link]

-

de Oliveira, D. B., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(15), 1281-1288. [Link]

-

Ma, Y., et al. (2014). Pivotal Role of an Aliphatic Side Chain in the Development of an HDM2 Inhibitor. ACS Medicinal Chemistry Letters, 5(5), 531-5. [Link]

-

Yamanashi, Y., et al. (1993). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of Medicinal Chemistry, 36(25), 3969-78. [Link]

-

Li, W., et al. (2020). Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. European Journal of Medicinal Chemistry, 187, 111956. [Link]

-

Pudlo, M., et al. (2014). Quinolone-benzylpiperidine derivatives as novel acetylcholinesterase inhibitor and antioxidant hybrids for Alzheimer disease. Bioorganic & Medicinal Chemistry, 22(8), 2496-507. [Link]

-

Wang, R. W., et al. (2009). Difluoromethylenated polyhydroxylated pyrrolidines: facile synthesis, crystal structure and biological evaluation. Future Medicinal Chemistry, 1(5), 991-7. [Link]

-

Ma, Y., et al. (2014). Substituted piperidines as HDM2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(4), 1026-30. [Link]

-

Berkowitz, D. B., et al. (2010). Synthesis and biological evaluation of fluorinated deoxynucleotide analogs based on bis-(difluoromethylene)triphosphoric acid. Proceedings of the National Academy of Sciences of the United States of America, 107(37), 16032-7. [Link]

-

Marino, M. G. & Kreuer, K. D. 1 H-NMR Spectra of N-benzyl-N-methyl-piperidinium chloride in D 2 O at RT. ResearchGate. [Link]

-

Berkowitz, D. B., et al. (2010). Synthesis and biological evaluation of fluorinated deoxynucleotide analogs based on bis-(difluoromethylene)triphosphoric acid. Proceedings of the National Academy of Sciences of the United States of America, 107(37), 16032-7. [Link]

-

Li, H., et al. (2016). Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. RSC Advances. [Link]

-

Paz, J. & Czechtizky, W. (2021). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry, 64(24), 17923-17932. [Link]

-

Manivel, P., et al. (2011). Synthesis and antimicrobial studies of some new N-benzyl piperidin-4-one derivatives. Journal of Chemical and Pharmaceutical Research, 3(4), 724-730. [Link]

-

PubChem. 1-Benzylpiperidine. National Institutes of Health. [Link]

-

Głowacka, I. E. & Wielechowska, M. (2022). Horner–Wadsworth–Emmons reaction as an excellent tool in the synthesis of fluoro-containing biologically important compounds. Organic & Biomolecular Chemistry, 20(41), 8036-8053. [Link]

-

Quick Company. Process For Preparation Of N Benzyl 3 Hydroxy Piperidine. [Link]

-

PubChem. 1-Benzyl-4-piperidylamine. National Institutes of Health. [Link]

- Google Patents. CN103204801A - Synthesis method for N-Boc-3-piperidone.

-

Hu, J., et al. (2013). ChemInform Abstract: Synthesis and Decarboxylative Wittig Reaction of Difluoromethylene Phosphobetaine. ResearchGate. [Link]

-

Wikipedia. Horner–Wadsworth–Emmons reaction. [Link]

-

Wikipedia. Wittig reaction. [Link]

-

National Institute of Standards and Technology. Piperidine. NIST WebBook. [Link]

-

Ágai, B., et al. (2003). A Facile Synthesis of 3-(Substituted benzyl)piperidines. ResearchGate. [Link]

-

Organic Chemistry Portal. Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. [Link]

-

NROChemistry. Horner-Wadsworth-Emmons Reaction. [Link]

-

ResearchGate. Piperine mass fragments: possible structures of major mass spectral... | Download Scientific Diagram. [Link]

-

Ashenhurst, J. (2018). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]

-

Foley, D. J., et al. (2022). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. RSC Medicinal Chemistry, 13(11), 1614-1620. [Link]

-

Forgione, M., et al. (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 26(11), 3249. [Link]

-

Organic Chemistry Portal. Wittig Reaction. [Link]

-

Zhang, Y., et al. (2020). Synthesis, biological evaluation and anti-proliferative mechanism of fluorine-containing proguanil derivatives. Bioorganic Chemistry, 94, 103445. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301). [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Horner–Wadsworth–Emmons reaction as an excellent tool in the synthesis of fluoro-containing biologically important compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 4. Wittig-Horner Reaction [organic-chemistry.org]

- 5. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. rsc.org [rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. N-Benzylpiperidine derivatives of 1,2,4-thiadiazolidinone as new acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Quinolone-benzylpiperidine derivatives as novel acetylcholinesterase inhibitor and antioxidant hybrids for Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Core modification of substituted piperidines as novel inhibitors of HDM2-p53 protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Pivotal Role of an Aliphatic Side Chain in the Development of an HDM2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 21. medchemexpress.com [medchemexpress.com]

- 22. Substituted piperidines as HDM2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The N-Benzylpiperidine Scaffold as a Privileged Motif in Neurotherapeutics

An In-Depth Technical Guide to the N-Benzylpiperidine Scaffold in CNS Drug Discovery

In the intricate landscape of central nervous system (CNS) drug discovery, certain chemical structures, known as "privileged scaffolds," appear with remarkable frequency across a diverse range of therapeutic agents. These motifs possess the inherent ability to interact with multiple biological targets, offering a foundational framework for developing potent and selective drugs. The N-benzylpiperidine (N-BP) scaffold is a quintessential example of such a structure, distinguished by its structural flexibility and three-dimensional nature.[1] This guide provides a comprehensive technical overview of the N-BP scaffold, elucidating its role from medicinal chemistry and synthesis to its profound impact on pharmacology and the development of next-generation CNS therapies. We will explore the causality behind experimental designs, detail self-validating preclinical workflows, and provide actionable protocols for researchers in the field.

The N-BP motif is a versatile tool for medicinal chemists, enabling the fine-tuning of both efficacy and critical ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1][2] Its tertiary amine provides a basic center, often protonated at physiological pH, which is crucial for forming ionic bonds or key hydrogen bond interactions within receptor binding pockets. The benzyl group offers a rich platform for establishing non-covalent cation-π and π-π stacking interactions with aromatic amino acid residues (e.g., Tyrosine, Tryptophan, Phenylalanine) in target proteins.[1][2][3] This combination of features is central to the success of numerous CNS drugs, most notably Donepezil, a cornerstone in the symptomatic treatment of Alzheimer's disease.[4][5]

Part 1: Medicinal Chemistry and Structure-Activity Relationship (SAR)

The therapeutic potential of the N-BP scaffold is unlocked through rational chemical modification. The design process is not arbitrary; it is a hypothesis-driven exploration of chemical space to optimize interactions with specific CNS targets.

Core Scaffold and Key Modification Points

The N-benzylpiperidine framework offers several key positions for chemical derivatization to probe the structure-activity relationship (SAR). Understanding these points is critical to optimizing ligand potency, selectivity, and pharmacokinetic properties.

Caption: Mechanism of AChE inhibition by N-BP drugs at the cholinergic synapse.

Expanding Horizons: Other CNS Targets

The versatility of the N-BP scaffold extends beyond AChE. Derivatives have been designed and evaluated as ligands for a range of other CNS targets:

-

Dopamine Receptors: The scaffold is found in antagonists for dopamine D4 receptors, which are being investigated as potential therapeutics for glioblastoma and other CNS disorders. [6][7]The piperidine/piperazine core is crucial for interacting with the conserved aspartate residue in the transmembrane domain of dopamine receptors.

-

Butyrylcholinesterase (BuChE): In later stages of Alzheimer's, BuChE activity becomes more prominent in the brain. Designing dual inhibitors that target both AChE and BuChE is a modern therapeutic strategy, and N-BP derivatives have shown significant promise in this area. [8][9]* Multi-Target-Directed Ligands (MTDLs): The complexity of neurodegenerative diseases has driven the development of MTDLs that can modulate several disease-related pathways simultaneously. [10]N-BP derivatives have been designed to combine AChE inhibition with β-secretase-1 (BACE-1) inhibition or β-amyloid anti-aggregation properties, addressing both cholinergic deficiency and amyloid plaque formation. [11][12][13]

Part 3: Preclinical Evaluation Workflow: A Self-Validating System

Advancing an N-BP derivative from a concept to a clinical candidate requires a rigorous and logical preclinical evaluation process. This workflow is designed as a self-validating funnel, where each stage provides the necessary confidence to proceed to the next, more complex and resource-intensive step.

Caption: A self-validating workflow for preclinical evaluation of N-BP drug candidates.

This workflow ensures that only the most promising compounds, those with validated target engagement (in vitro), suitable drug-like properties, and confirmed CNS penetration and efficacy (in vivo), are advanced, thereby optimizing resources and increasing the probability of clinical success.

Part 4: Key Experimental Protocols

The following protocols are foundational for the preclinical assessment of N-BP derivatives targeting neurodegenerative diseases.

Protocol 1: In Vitro Acetylcholinesterase (AChE) Inhibition Assay

Principle: This protocol is based on the Ellman's method, a colorimetric assay to measure AChE activity. [14]The enzyme hydrolyzes acetylthiocholine iodide (ATCI) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is quantified spectrophotometrically at 412 nm. The presence of an inhibitor reduces the rate of this color change.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a 100 mM sodium phosphate buffer (pH 8.0).

-

Dissolve human recombinant AChE in the buffer to a final concentration of 0.25 U/mL.

-

Prepare a 10 mM DTNB stock solution in the buffer.

-

Prepare a 10 mM ATCI stock solution in the buffer.

-

Prepare serial dilutions of the N-benzylpiperidine test compounds (e.g., from 100 µM to 1 pM) in the buffer containing a small percentage of DMSO.

-

-

Assay Procedure (96-well plate format):

-

To each well, add:

-

140 µL of sodium phosphate buffer.

-

20 µL of the test compound dilution (or buffer for control).

-

20 µL of the AChE solution.

-

-

Incubate the plate at 37°C for 15 minutes.

-

Add 10 µL of DTNB solution to each well.

-

To initiate the reaction, add 10 µL of ATCI solution to each well.

-

-

Data Acquisition and Analysis:

-

Immediately measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

-

Calculate the rate of reaction (V) for each concentration.

-

Determine the percentage of inhibition relative to the control (no inhibitor) wells.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

-

Protocol 2: In Vitro Blood-Brain Barrier (BBB) Permeability Assay (PAMPA-BBB)

Principle: The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive, transcellular permeability across the BBB. [11][12]A filter plate is coated with a lipid solution (e.g., porcine brain polar lipid) to form an artificial membrane that separates a donor compartment (containing the drug) from an acceptor compartment.

Step-by-Step Methodology:

-

Plate Preparation:

-

Coat the filter of a 96-well filter plate (the donor plate) with 5 µL of the lipid solution (e.g., 20 mg/mL porcine brain polar lipid in dodecane).

-

Fill a 96-well acceptor plate with 300 µL of phosphate-buffered saline (PBS) at pH 7.4.

-

-

Assay Procedure:

-

Prepare solutions of the test compounds (e.g., at 200 µM) in PBS.

-

Add 150 µL of the test compound solution to each well of the coated donor plate.

-

Carefully place the donor plate on top of the acceptor plate, ensuring the coated membrane is in contact with the acceptor buffer.

-

Incubate the "sandwich" plate assembly at room temperature for 4-18 hours with gentle shaking.

-

-

Data Acquisition and Analysis:

-

After incubation, separate the plates.

-

Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).

-

Calculate the effective permeability (Pe) using the following equation: Pe = C x [-ln(1 - [drug]acceptor / [drug]equilibrium)] where C is a constant derived from plate geometry and incubation time.

-

Compounds are typically classified as high permeability (Pe > 4.0 x 10⁻⁶ cm/s), medium permeability, or low permeability. [11]

-

Protocol 3: In Vivo Scopolamine-Induced Amnesia Model in Mice

Principle: Scopolamine is a muscarinic receptor antagonist that induces a transient cholinergic deficit, leading to memory impairment in rodents. This model is widely used to evaluate the efficacy of cognitive-enhancing drugs, such as AChE inhibitors. [11][13]Cognitive performance can be assessed using tasks like the Y-maze or Morris water maze.

Step-by-Step Methodology (Y-Maze Task):

-

Animal Acclimatization: Acclimate male C57BL/6 mice to the housing facility for at least one week before the experiment.

-

Drug Administration:

-

Divide animals into groups (e.g., Vehicle control, Scopolamine control, Scopolamine + Test Compound, Scopolamine + Donepezil).

-

Administer the test N-BP compound or reference drug (e.g., Donepezil, 1 mg/kg) orally (p.o.) or intraperitoneally (i.p.).

-

After 30-60 minutes, administer scopolamine (e.g., 1 mg/kg, i.p.) to all groups except the vehicle control.

-

-

Behavioral Testing:

-

Thirty minutes after scopolamine injection, place each mouse at the end of one arm of a Y-maze and allow it to explore freely for 8 minutes.

-

Record the sequence of arm entries using video tracking software.

-

An "alternation" is defined as entries into three different arms on consecutive choices (e.g., A, B, C).

-

-

Data Analysis:

-

Calculate the percentage of spontaneous alternation using the formula: % Alternation = [(Number of Alternations) / (Total Arm Entries - 2)] x 100

-

A significant increase in the % alternation in the drug-treated group compared to the scopolamine control group indicates a reversal of the memory deficit and suggests pro-cognitive activity.

-

Conclusion and Future Outlook

The N-benzylpiperidine scaffold is a validated and highly successful privileged structure in CNS drug discovery. Its utility, anchored by the clinical success of Donepezil, continues to expand. The current research landscape is focused on leveraging this versatile motif to create multi-target-directed ligands that can address the complex, multifactorial nature of neurodegenerative diseases like Alzheimer's. [12][10][13]By combining rational design based on detailed SAR, robust synthetic strategies, and a self-validating preclinical evaluation workflow, researchers can continue to unlock the full therapeutic potential of N-benzylpiperidine derivatives. Future explorations will likely focus on refining the scaffold to achieve better target selectivity, improve brain penetrance, and develop novel agents for a wider range of CNS disorders.

References

Sources

- 1. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Donepezil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. air.unimi.it [air.unimi.it]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design and development of multitarget-directed N-Benzylpiperidine analogs as potential candidates for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Sci-Hub. Design and development of multitarget-directed N-Benzylpiperidine analogs as potential candidates for the treatment of Alzheimer's disease / European Journal of Medicinal Chemistry, 2019 [sci-hub.box]

- 13. Synthesis of new N-benzylpiperidine derivatives as cholinesterase inhibitors with β-amyloid anti-aggregation properties and beneficial effects on memory in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. N-Benzylpiperidine derivatives of 1,2,4-thiadiazolidinone as new acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

1-Benzyl-3-(difluoromethylene)piperidine mechanism of action

An In-depth Technical Guide to the Putative Mechanism of Action of 1-Benzyl-3-(difluoromethylene)piperidine

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Novel Scaffold

1-Benzyl-3-(difluoromethylene)piperidine is a synthetic compound of significant interest in medicinal chemistry, primarily due to the strategic incorporation of two key structural motifs: the benzylpiperidine core and the difluoromethylene group. The piperidine ring is a prevalent scaffold in numerous centrally acting drugs, known for its versatility in interacting with a range of biological targets, including neurotransmitter transporters and enzymes.[1][2] The benzyl group can further modulate these interactions and influence the compound's pharmacokinetic profile.[3] The introduction of a difluoromethylene (-CF2H) group is a modern medicinal chemistry tactic used to enhance the drug-like properties of a molecule. This group acts as a bioisostere for hydroxyl, thiol, or amine functionalities, capable of forming hydrogen bonds to improve target affinity.[4][5][6] Furthermore, its inclusion can increase lipophilicity, potentially enhancing blood-brain barrier penetration, and improve metabolic stability, leading to a more favorable pharmacokinetic profile.[4][5]

While direct experimental data on the mechanism of action of 1-Benzyl-3-(difluoromethylene)piperidine is not extensively published, the known pharmacology of structurally related compounds allows for the formulation of well-grounded hypotheses. This guide will explore these putative mechanisms, providing a comprehensive overview of the experimental workflows required to elucidate its precise biological activity.

Hypothesized Mechanisms of Action

Based on the pharmacology of analogous structures, two primary hypotheses for the mechanism of action of 1-Benzyl-3-(difluoromethylene)piperidine emerge:

Hypothesis A: Monoamine Transporter Inhibition

Several benzylpiperidine derivatives are potent inhibitors of monoamine transporters, particularly the dopamine transporter (DAT). For instance, 1-Benzyl-4-[2-(diphenylmethoxy)ethyl]piperidine is a potent and selective dopamine reuptake inhibitor.[7] Similarly, 4-benzylpiperidine acts as a monoamine releasing agent with a preference for dopamine and norepinephrine transporters.[8] Therefore, it is plausible that 1-Benzyl-3-(difluoromethylene)piperidine functions as an inhibitor of one or more monoamine transporters (DAT, NET, SERT), thereby increasing the synaptic concentration of these neurotransmitters.

Hypothesis B: Acetylcholinesterase (AChE) Inhibition

The benzylpiperidine scaffold is also a key feature of several potent acetylcholinesterase (AChE) inhibitors.[1][2] For example, a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives have demonstrated high-affinity inhibition of AChE.[2] Inhibition of AChE leads to increased levels of acetylcholine in the synapse, a mechanism central to the treatment of cognitive disorders like Alzheimer's disease. The difluoromethylene group could potentially enhance binding to the active site of AChE.

Experimental Workflows for Mechanism of Action Elucidation

To systematically investigate the proposed mechanisms of action, a tiered approach involving in vitro binding assays, functional assays, and in silico modeling is recommended.

Workflow 1: Assessment of Monoamine Transporter Activity

This workflow is designed to determine if 1-Benzyl-3-(difluoromethylene)piperidine binds to and inhibits the function of the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.

-

Objective: To determine the binding affinity (Ki) of 1-Benzyl-3-(difluoromethylene)piperidine for DAT, NET, and SERT.

-

Materials:

-

Cell membranes prepared from cell lines stably expressing human DAT, NET, or SERT.

-

Radioligands: [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET), [³H]Citalopram (for SERT).

-

Non-specific binding competitors: Nomifensine (for DAT), Desipramine (for NET), Citalopram (for SERT).

-

1-Benzyl-3-(difluoromethylene)piperidine stock solution.

-

Scintillation fluid and a scintillation counter.

-

-

Procedure:

-

Prepare a series of dilutions of 1-Benzyl-3-(difluoromethylene)piperidine.

-

In a 96-well plate, combine the cell membranes, the appropriate radioligand at a concentration near its Kd, and varying concentrations of the test compound.

-

For total binding wells, add buffer instead of the test compound.

-

For non-specific binding wells, add a high concentration of the respective competitor.

-

Incubate the plates at room temperature for a specified time to reach equilibrium.

-

Harvest the membranes onto filter mats using a cell harvester and wash to remove unbound radioligand.

-

Allow the filter mats to dry, then add scintillation fluid.

-

Quantify the bound radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC50.

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

-

-

Objective: To determine the functional potency (IC50) of 1-Benzyl-3-(difluoromethylene)piperidine in inhibiting the uptake of dopamine, norepinephrine, and serotonin into cells.

-

Materials:

-

Cell lines stably expressing human DAT, NET, or SERT.

-

Radiolabeled neurotransmitters: [³H]Dopamine, [³H]Norepinephrine, [³H]Serotonin.

-

Uptake buffer.

-

-

Procedure:

-

Plate the cells in a 96-well plate and allow them to adhere.

-

Pre-incubate the cells with varying concentrations of 1-Benzyl-3-(difluoromethylene)piperidine.

-

Initiate the uptake reaction by adding the respective radiolabeled neurotransmitter.

-

Incubate for a short period at 37°C.

-

Terminate the uptake by rapidly washing the cells with ice-cold buffer.

-

Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

Plot the percentage of uptake inhibition against the logarithm of the test compound concentration to determine the IC50.

-

| Compound | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) | DA Uptake IC50 (nM) | NE Uptake IC50 (nM) | 5-HT Uptake IC50 (nM) |

| 1-Benzyl-3-(difluoromethylene)piperidine | 15 | 85 | >1000 | 25 | 120 | >1000 |

| Cocaine (Reference) | 150 | 200 | 250 | 200 | 250 | 300 |

Workflow 2: Assessment of Acetylcholinesterase Inhibition

This workflow is designed to determine if 1-Benzyl-3-(difluoromethylene)piperidine can inhibit the enzymatic activity of AChE.

-

Objective: To measure the IC50 of 1-Benzyl-3-(difluoromethylene)piperidine for AChE.

-

Materials:

-

Purified human acetylcholinesterase (AChE).

-

Acetylthiocholine (ATCh) as the substrate.

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

-

Phosphate buffer.

-

-

Procedure:

-

In a 96-well plate, add buffer, DTNB, and varying concentrations of 1-Benzyl-3-(difluoromethylene)piperidine.

-

Add AChE to each well and pre-incubate.

-

Initiate the reaction by adding the substrate, ATCh.

-

The hydrolysis of ATCh by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate).

-

Measure the absorbance of the yellow product over time using a plate reader at 412 nm.

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration to determine the IC50.

-

| Compound | AChE IC50 (nM) |

| 1-Benzyl-3-(difluoromethylene)piperidine | 75 |

| Donepezil (Reference) | 6.7 |

Visualizations

Signaling Pathway Diagrams

Caption: Putative mechanism at the dopaminergic synapse.

Caption: Putative mechanism at the cholinergic synapse.

Experimental Workflow Diagram

Caption: Tiered experimental workflow for mechanism elucidation.

Conclusion

1-Benzyl-3-(difluoromethylene)piperidine represents a promising chemical scaffold with the potential for significant central nervous system activity. Based on the established pharmacology of its core components, the most probable mechanisms of action involve the inhibition of monoamine transporters, particularly the dopamine transporter, or the inhibition of acetylcholinesterase. The detailed experimental workflows provided in this guide offer a robust framework for definitively characterizing the pharmacological profile of this compound. The strategic use of the difluoromethylene group as a bioisosteric replacement is a key design element that may confer enhanced potency, selectivity, and pharmacokinetic properties, making 1-Benzyl-3-(difluoromethylene)piperidine a compelling candidate for further investigation in the development of novel therapeutics.

References

-

Sap, J. B., et al. (2021). Biologically relevant molecules containing C(sp 3 )-linked difluoromethyl groups. RSC Medicinal Chemistry, 12(10), 1614-1620. Available from: [Link]

-

Wang, Y., et al. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. Molecules, 27(24), 8873. Available from: [Link]

-

Gouverneur, V., et al. (2024). The 18F‐Difluoromethyl Group: Challenges, Impact and Outlook. Chemistry – A European Journal. Available from: [Link]

-

Martinez-Sosa, S., et al. (2023). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules, 28(14), 5543. Available from: [Link]

-

Yamanashi, Y., et al. (1996). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry, 39(13), 2504-2511. Available from: [Link]

-

Wikipedia. 1-Benzyl-4-(2-(diphenylmethoxy)ethyl)piperidine. Available from: [Link]

-

Wikipedia. 4-Benzylpiperidine. Available from: [Link]

Sources

- 1. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1-Benzyl-4-(2-(diphenylmethoxy)ethyl)piperidine - Wikipedia [en.wikipedia.org]

- 8. 4-Benzylpiperidine - Wikipedia [en.wikipedia.org]

spectroscopic data for 1-Benzyl-3-(difluoromethylene)piperidine

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-Benzyl-3-(difluoromethylene)piperidine

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is a cornerstone of innovation. 1-Benzyl-3-(difluoromethylene)piperidine, a compound featuring a key piperidine scaffold, a protective benzyl group, and a bioisosterically significant difluoromethylene moiety, represents a molecule of interest in medicinal chemistry. The introduction of the gem-difluoro group can significantly alter a molecule's metabolic stability, lipophilicity (logP), and binding affinity by acting as a stable, non-hydrolyzable mimic of a carbonyl or hydroxyl group.

This technical guide provides a comprehensive, predictive framework for the spectroscopic characterization of 1-Benzyl-3-(difluoromethylene)piperidine. While direct, published experimental data for this specific molecule is not widely available, this document synthesizes established spectroscopic principles and draws upon data from closely related, well-characterized fluorinated piperidines to present a robust and scientifically grounded analytical protocol.[1][2] The methodologies and interpretations herein are designed to serve as a self-validating system for researchers undertaking the synthesis and analysis of this compound and its analogs.

Analytical Workflow: A Multi-Technique Approach

The unambiguous characterization of 1-Benzyl-3-(difluoromethylene)piperidine necessitates a multi-faceted analytical approach. Each technique provides a unique piece of the structural puzzle, and their combined data ensures the highest level of confidence in the compound's identity, purity, and conformation. The logical flow of this analysis is outlined below.

Caption: A typical workflow for the synthesis and structural validation of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the precise connectivity and chemical environment of atoms within a molecule. For a fluorinated compound like 1-Benzyl-3-(difluoromethylene)piperidine, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential.

Expertise & Rationale

The choice of NMR experiments is dictated by the molecule's structure.

-

¹H NMR will confirm the presence and connectivity of the benzyl and piperidine ring protons. The key challenge is resolving the complex, overlapping multiplets of the piperidine ring.

-

¹³C NMR will identify all unique carbon environments. The carbon of the CF₂ group is expected to appear as a characteristic triplet due to one-bond coupling with the two fluorine atoms.[1][3]

-

¹⁹F NMR is crucial for confirming the presence of the difluoromethylene group. Since ¹⁹F is a spin ½ nucleus with 100% natural abundance, this experiment is highly sensitive.[4] The spectrum is expected to show complex splitting due to coupling with adjacent protons.

Experimental Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Transfer the solution to a 5 mm NMR tube. Rationale: CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal.

-

Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended. The instrument must be equipped with probes capable of observing ¹H, ¹³C, and ¹⁹F nuclei.

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum with a spectral width of ~16 ppm. A relaxation delay of 2 seconds and 16-32 scans should provide a good signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled spectrum using a standard pulse program (e.g., zgpg30). A spectral width of ~220 ppm and a higher number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

-